1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro-
Description
1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- (CAS: 1792-40-1; molecular formula: C₈H₇N₃O₂) is a substituted benzimidazole derivative characterized by a methyl group at position 2 and a nitro group at position 5 of the benzimidazole core, with an acetonitrile moiety at the N1 position. Notably, derivatives of this compound exhibit significant anticonvulsant activity, outperforming standard drugs like phenytoin in preclinical models . Additionally, benzimidazoles are recognized for their broad biological relevance, including antimicrobial, antiviral, and anticancer properties .
Properties
CAS No. |
913706-12-4 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(2-methyl-5-nitrobenzimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C10H8N4O2/c1-7-12-9-6-8(14(15)16)2-3-10(9)13(7)5-4-11/h2-3,6H,5H2,1H3 |
InChI Key |
CCXBLLBERDGJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC#N)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis and Structural Properties
The synthesis of benzimidazole derivatives often involves condensation reactions between 1,2-benzenediamines and aldehydes. For 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro-, various synthetic pathways have been explored, leading to significant yields and purities of the final product. The structure of this compound features a nitro group at the 5-position, which is critical for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 1 µg/mL to 16 µg/mL for different strains, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 4 |
| Klebsiella pneumoniae | 8 |
| Candida albicans | 16 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds like 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- can inhibit the growth of various cancer cell lines including leukemia and melanoma. For example, one study reported that a related compound showed IC50 values in the low micromolar range against multiple cancer cell lines .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U937 (Leukemia) | <10 |
| A549 (Lung Cancer) | <20 |
Antiparasitic Activity
Benzimidazole derivatives are also recognized for their antiparasitic activities. Compounds containing the benzimidazole scaffold have shown effectiveness against parasites such as Giardia intestinalis and Trichomonas vaginalis. In vitro studies demonstrated IC50 values significantly lower than those of standard treatments like benznidazole .
| Parasite | IC50 (µM) |
|---|---|
| Giardia intestinalis | 3.95 |
| Trichomonas vaginalis | <10 |
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been highlighted in several studies. These compounds inhibit pro-inflammatory cytokines and exhibit vasodilatory effects, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at the nitro group or substitutions on the aromatic ring can enhance or diminish activity. For instance, the presence of electron-withdrawing groups at specific positions has been correlated with increased potency against cancer cells .
Case Studies
Several case studies illustrate the efficacy of benzimidazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of synthesized benzimidazoles against a panel of bacteria and fungi, revealing that modifications at the 5-position significantly enhanced antimicrobial activity .
- Anticancer Screening : In a comprehensive screening program involving over twenty cancer cell lines, a derivative showed selective cytotoxicity towards leukemia cells while sparing normal cells .
- Antiparasitic Development : A new class of benzimidazole derivatives was synthesized and tested against intestinal parasites, showing promising results that could lead to new treatments for parasitic infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Q & A
Q. What are the recommended synthetic routes for 2-methyl-5-nitro-1H-benzimidazole derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of nitro-substituted benzimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 2-methyl-5-nitrobenzimidazole with chloroethyl intermediates (e.g., 2-chloroacetonitrile) in polar aprotic solvents like DMF or THF.
- Step 2: Optimize temperature (80–100°C) and reaction time (6–12 hours) to maximize yield.
- Purification: Use column chromatography with silica gel and ethyl acetate/hexane eluents.
Key Data from Analogous Syntheses:
| Intermediate | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroethyl derivatives | DMF | 90 | 75–85 | |
| Thiophene-substituted | THF | 80 | 68 |
Q. How should researchers effectively characterize the molecular structure of 2-methyl-5-nitro-1H-benzimidazole-1-acetonitrile using spectroscopic techniques?
Methodological Answer: Employ a combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry :
- 1H NMR (CDCl₃): Look for characteristic shifts:
- Nitro group: Deshielded aromatic protons at δ 8.2–8.5 ppm.
- Acetonitrile CH₂: Singlet at δ 3.8–4.2 ppm.
- 13C NMR: Nitro-substituted carbons at δ 145–150 ppm; nitrile carbon at δ 115–120 ppm.
- IR: Strong NO₂ stretch at 1520–1350 cm⁻¹; C≡N stretch at 2240–2260 cm⁻¹.
Example Data from Analogues:
| Compound | 1H Shift (Nitro) | 13C Shift (Nitrile) | Reference |
|---|---|---|---|
| 2-Methyl-5-nitro derivative | δ 8.3 ppm | δ 118.5 ppm | |
| Benzonitrile-substituted | δ 8.4 ppm | δ 117.9 ppm |
Q. How can computational methods like DFT and molecular docking predict the electronic properties and biological interactions of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with the B3LYP/6-31G* basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Analyze electrostatic potential maps to identify reactive sites.
- Molecular Docking: Employ AutoDock Vina to dock the compound into target protein active sites (e.g., microbial enzymes). Validate using binding affinity scores and RMSD values.
- Validation: Cross-check computational results with experimental bioactivity data (e.g., IC₅₀ values from enzyme inhibition assays).
Q. What strategies resolve discrepancies in crystallographic data analysis when using software like SHELX?
Methodological Answer:
- Refinement: Use SHELXL for high-resolution data. Check for twinning or disorder with PLATON .
- Validation Metrics: Ensure R-factor < 0.05 and residual electron density < 0.3 eÅ⁻³.
- Comparison Tools: Cross-validate with Olex2 or WinGX for hydrogen bonding and packing diagrams.
Example Workflow:
Solve structure with SHELXD .
Refine with SHELXL using anisotropic displacement parameters.
Generate ORTEP diagrams with ORTEP-3 for visual validation .
Q. How to investigate structure-activity relationships (SAR) for antimicrobial activity in nitro-benzimidazole derivatives?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace acetonitrile with carboxylate or thioether groups).
- Bioassays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays.
- Data Analysis: Perform multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity.
Key Findings from Analogues:
| Substituent | MIC (µg/mL) | Activity Trend | Reference |
|---|---|---|---|
| Nitro + Acetonitrile | 12.5 | High | |
| Methoxy + Nitro | 25.0 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
